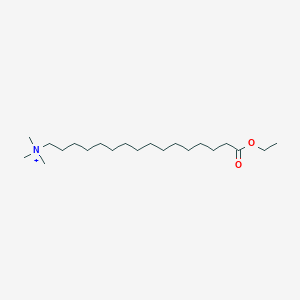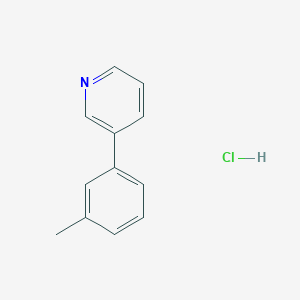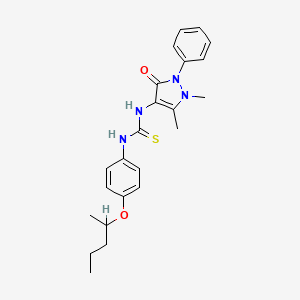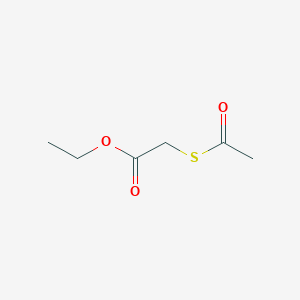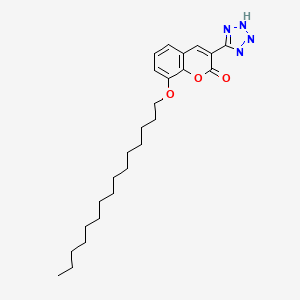
3-Methylbut-2-en-1-yl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbut-2-en-1-yl trifluoroacetate is an organic compound with the molecular formula C7H9F3O2 It is a derivative of trifluoroacetic acid and is characterized by the presence of a trifluoroacetate group attached to a 3-methylbut-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbut-2-en-1-yl trifluoroacetate can be synthesized through the esterification of 3-methylbut-2-en-1-ol with trifluoroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable method for the synthesis of such esters .
Chemical Reactions Analysis
Types of Reactions
3-Methylbut-2-en-1-yl trifluoroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-methylbut-2-en-1-ol and trifluoroacetic acid.
Reduction: Reduction of the ester can lead to the formation of the corresponding alcohol.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-Methylbut-2-en-1-ol and trifluoroacetic acid.
Reduction: 3-Methylbut-2-en-1-ol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
3-Methylbut-2-en-1-yl trifluoroacetate has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 3-methylbut-2-en-1-yl trifluoroacetate involves its ability to act as an electrophile due to the electron-withdrawing nature of the trifluoroacetate group. This makes it reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it interacts with .
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-2-en-1-yl acetate: Similar structure but with an acetate group instead of trifluoroacetate.
3-Methylbut-2-en-1-yl pivalate: Contains a pivalate group, differing in steric and electronic properties.
Prenyl acetate: Another ester with a similar prenyl group but different ester functionality
Uniqueness
3-Methylbut-2-en-1-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct electronic properties and reactivity compared to other esters. This makes it particularly useful in applications requiring strong electron-withdrawing groups and in reactions where selective reactivity is desired.
Properties
CAS No. |
77949-43-0 |
|---|---|
Molecular Formula |
C7H9F3O2 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
3-methylbut-2-enyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H9F3O2/c1-5(2)3-4-12-6(11)7(8,9)10/h3H,4H2,1-2H3 |
InChI Key |
FSPSFOXDJIBXAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[1,3-benzodithiole-2,1'-cyclopentane]](/img/structure/B14447987.png)
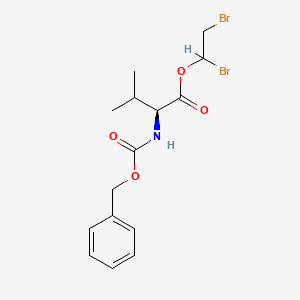
![N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine](/img/structure/B14447989.png)
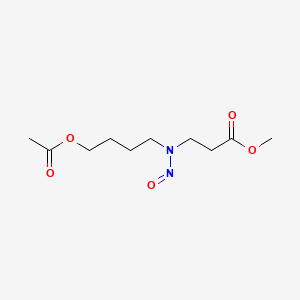

![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)
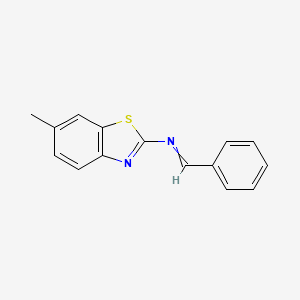
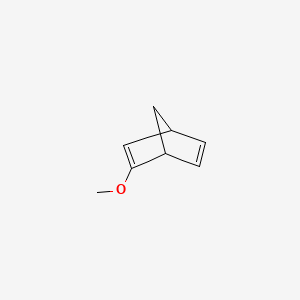
![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
